Cas no 214541-51-2 (4-(2h-indazol-3-yl)butan-2-one)
214541-51-2 structure
Product Name:4-(2h-indazol-3-yl)butan-2-one
CAS-nummer:214541-51-2
MF:C11H12N2O
MW:188.225782394409
CID:1401214
PubChem ID:53426124
Update Time:2025-06-08
4-(2h-indazol-3-yl)butan-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(2h-indazol-3-yl)butan-2-one
- 3-(3-indazolyl)propionic acid
- 3-indazolylpropionic acid
- 4-(1H-INDAZOL-3-YL)BUTAN-2-ONE
- 3-(1H-indazol-3-yl) propanoic acid
- CTK4E6829
- AG-E-57217
- Indazole-3-propionic acid
- 1H-Indazole-3-propionic acid
- SureCN4881861
- 3-indazol-3-yl-propionic acid
- KB-237130
- Z1638523280
- DA-48307
- AKOS006307898
- 1021910-43-9
- 214541-51-2
- DTXSID00699074
- EN300-131210
- SCHEMBL4881861
-
- Inchi: 1S/C11H12N2O/c1-8(14)6-7-11-9-4-2-3-5-10(9)12-13-11/h2-5H,6-7H2,1H3,(H,12,13)
- InChI-sleutel: CDLAOGKXZIBTLH-UHFFFAOYSA-N
- LACHT: O=C(C)CCC1=C2C=CC=CC2=NN1
Berekende eigenschappen
- Exacte massa: 188.09506
- Monoisotopische massa: 188.094963011g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 217
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 45.8Ų
Experimentele eigenschappen
- PSA: 45.75
4-(2h-indazol-3-yl)butan-2-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM231284-1g |
4-(1H-Indazol-3-yl)butan-2-one |
214541-51-2 | 97% | 1g |
$*** | 2023-03-31 | |
| Enamine | EN300-697538-0.05g |
3-(1H-indazol-3-yl)propanoic acid |
214541-51-2 | 95.0% | 0.05g |
$245.0 | 2025-03-12 | |
| Enamine | EN300-697538-0.1g |
3-(1H-indazol-3-yl)propanoic acid |
214541-51-2 | 95.0% | 0.1g |
$366.0 | 2025-03-12 | |
| Enamine | EN300-697538-0.25g |
3-(1H-indazol-3-yl)propanoic acid |
214541-51-2 | 95.0% | 0.25g |
$524.0 | 2025-03-12 | |
| Enamine | EN300-697538-0.5g |
3-(1H-indazol-3-yl)propanoic acid |
214541-51-2 | 95.0% | 0.5g |
$824.0 | 2025-03-12 | |
| Enamine | EN300-697538-1.0g |
3-(1H-indazol-3-yl)propanoic acid |
214541-51-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-12 | |
| Enamine | EN300-697538-2.5g |
3-(1H-indazol-3-yl)propanoic acid |
214541-51-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-12 | |
| Enamine | EN300-697538-5.0g |
3-(1H-indazol-3-yl)propanoic acid |
214541-51-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-12 | |
| Enamine | EN300-697538-10.0g |
3-(1H-indazol-3-yl)propanoic acid |
214541-51-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-12 | |
| 1PlusChem | 1P007QVL-50mg |
4-(1H-INDAZOL-3-YL)BUTAN-2-ONE |
214541-51-2 | 95% | 50mg |
$354.00 | 2023-12-19 |
4-(2h-indazol-3-yl)butan-2-one Gerelateerde literatuur
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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